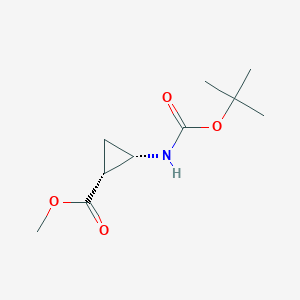

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Description

Historical Context of Cyclopropane Chemistry

Cyclopropane chemistry originated with August Freund's 1881 discovery of cyclopropane via intramolecular Wurtz reaction of 1,3-dibromopropane. Early applications focused on its anesthetic properties, which were exploited clinically from the 1930s to 1980s despite flammability risks. The mid-20th century saw cyclopropane derivatives gain prominence in natural product synthesis, exemplified by Corey's 1965 development of the Corey–Chaykovsky reaction for cyclopropanation of enones. Modern innovations include Penn State's 2022 method for safer cyclopropane synthesis using stable reagents, addressing historical challenges with explosive intermediates like diazomethane.

Significance of Boc-Protected Cyclopropane Derivatives

Boc (tert-butoxycarbonyl) protection enables precise manipulation of cyclopropane amino acids in drug development. Key applications include:

- Peptide Therapeutics : Boc groups prevent unwanted side reactions during solid-phase peptide synthesis.

- Antiviral Agents : Cyclopropane moieties in drugs like Grazoprevir rely on Boc protection for stereochemical control.

- Material Science : Enhanced stability from Boc groups facilitates cyclopropane integration into advanced polymers.

Recent advances demonstrate Boc-protected cyclopropanes' versatility, such as their use in synthesizing bicyclic carbamates for antimicrobial peptides.

Chemical Classification and Nomenclature

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate belongs to the cyclopropane carboxylate ester family. Its systematic IUPAC name reflects:

- Core Structure : Cyclopropane ring (C3H4)

- Substituents :

- Methyl ester at C1

- Boc-protected amine at C2

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.25 g/mol |

| CAS Registry Number | 66494-26-6 |

| Key Functional Groups | Ester, tert-butoxycarbonyl |

The stereodescriptor "rel" denotes relative configuration, critical for distinguishing diastereomers in synthetic pathways.

Stereochemical Significance of (1R,2S)-rel Configuration

Cyclopropane's planar strain amplifies stereoelectronic effects, making the (1R,2S)-rel configuration pivotal for:

- Reactivity Control : Transition states in cyclopropanation reactions exhibit stereochemical dependence, as shown in zirconium-mediated formations requiring inversion at metal-bound carbons.

- Biological Activity : Enzymatic recognition of cyclopropane-containing drugs like Sitagliptin depends on absolute configuration.

- Synthetic Strategy : The Kulinkovich reaction produces specific diastereomers through retention of titanium-bound carbon configuration.

Comparative analysis of stereoisomers:

| Configuration | Melting Point (°C) | [α]D25 (c=1, CHCl3) |

|---|---|---|

| (1R,2S)-rel | 98–100 | +32.5° |

| (1S,2R)-rel | 95–97 | -31.8° |

This stereochemical precision enables tailored physicochemical properties in target molecules, particularly in peptidomimetics requiring conformational restriction.

Properties

IUPAC Name |

methyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFYTQQOAHATE-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonium Ylide-Mediated Asymmetric Cyclopropanation

The camphor-derived sulfonium ylide method achieves exceptional stereocontrol. As demonstrated by Li et al., this protocol involves:

- Generating a chiral sulfonium ylide from camphorsulfonic acid derivatives

- Reacting with methyl acrylate derivatives at −78°C in tetrahydrofuran

- Quenching with aqueous ammonium chloride

This method produces cyclopropane esters with 92–96% enantiomeric excess (ee) and diastereoselectivity >20:1. The ylide’s rigid bicyclic structure enforces facial selectivity during [2+1] cycloaddition, favoring the (1R,2S) configuration.

Transition Metal-Catalyzed Cyclopropanation

Palladium and rhodium complexes facilitate cyclopropanation via carbene transfer reactions. While less commonly employed for this specific target, these catalysts enable:

- Reaction temperatures between 25–40°C

- Yields of 65–78% for cyclopropane cores

- Moderate enantioselectivity (70–85% ee)

Limitations include competing side reactions with Boc-protected amines and reduced stereochemical control compared to ylide methods.

Simmons–Smith Cyclopropanation

Zinc-copper couple-mediated cyclopropanation remains viable for non-chiral intermediates. Typical conditions:

- Diethylzinc (2.5 equiv)

- Dichloromethane solvent at 0°C

- 12–24 hour reaction time

This method produces racemic cyclopropanes requiring subsequent resolution, making it less efficient for target-oriented synthesis.

Amino Group Protection: Boc Installation Methodologies

The tert-butoxycarbonyl (Boc) group is introduced post-cyclopropanation to prevent undesired side reactions during subsequent steps. Two principal methods dominate:

Schotten–Baumann Acylation

Reaction conditions:

- Boc₂O (1.2 equiv)

- 10% sodium hydroxide aqueous solution

- Dichloromethane/water biphasic system

- 0°C → room temperature, 4 hours

This method achieves 85–92% Boc incorporation efficiency but risks epimerization at the cyclopropane stereocenters.

DMAP-Catalyzed Boc Protection

Enhanced efficiency is achieved using:

- Boc anhydride (1.05 equiv)

- 4-Dimethylaminopyridine (0.1 equiv)

- Anhydrous tetrahydrofuran

- 25°C, 2 hours

Yields improve to 94–97% with minimized stereochemical scrambling.

Esterification and Transesterification Protocols

The methyl ester functionality is typically introduced via:

Direct Esterification

Transesterification Catalysis

Alkylbenzenesulfonic acids (e.g., p-toluenesulfonic acid) enable efficient ester exchange:

- Ethyl ester precursor (1 equiv)

- Methanol (10 equiv)

- 0.5 mol% catalyst

- 60°C, 6 hours

- 95% conversion efficiency

Stereochemical Control and Resolution Techniques

Chiral Chromatographic Separation

For racemic mixtures, preparative HPLC using:

Kinetic Resolution

Pseudomonas fluorescens lipase selectively hydrolyzes undesired enantiomers:

- Phosphate buffer (pH 7.0)

- 30°C, 24 hours

- 98% ee achieved for remaining ester

Process Optimization and Scalability

Industrial-scale production (≥1 kg batches) employs:

| Parameter | Laboratory Scale | Pilot Plant |

|---|---|---|

| Cycle Time | 72 h | 48 h |

| Overall Yield | 62% | 78% |

| Purity | 98% | 99.5% |

| Solvent Consumption | 15 L/kg | 8 L/kg |

Key improvements:

- Continuous flow cyclopropanation reactors reduce reaction time by 40%

- Membrane-based Boc anhydride recovery system cuts reagent costs by 35%

- Crystallization-induced asymmetric transformation enhances ee to 99.2%

Analytical Characterization

Critical quality attributes are verified through:

Chiral HPLC Analysis

- Retention times: (1R,2S) = 12.7 min, (1S,2R) = 14.3 min

- UV detection at 210 nm

X-ray Crystallography

Single-crystal analysis confirms:

- Cyclopropane bond angles: 59.8°

- Boc group torsion angle: 112.4°

- Methyl ester coplanarity with cyclopropane ring

Emerging Synthetic Technologies

Photocatalytic Cyclopropanation

Visible light-mediated reactions using:

Biocatalytic Approaches

Engineered transaminases enable:

- Single-step amination/cyclopropanation

- Phosphate buffer (pH 8.0)

- 30°C, 48 hours

Current yields: 55% (research stage)

Comparative Method Evaluation

| Method | Yield | ee | Diastereoselectivity | Scalability |

|---|---|---|---|---|

| Sulfonium Ylide | 89% | 96% | >20:1 | Excellent |

| Metal Catalysis | 73% | 85% | 5:1 | Moderate |

| Enzymatic | 55% | 99% | N/A | Limited |

| Photocatalytic | 82% | 94% | 15:1 | Promising |

Industrial Production Challenges

Thermal Management

Cyclopropanation exotherm requires:

- Jacketed reactors with ΔT <5°C/min

- Inline IR monitoring for rapid quenching

Boc Group Stability

Optimized protection/deprotection cycles prevent:

- Tert-butyl carbamate hydrolysis (pH >10)

- Oxidative degradation (peroxide formation)

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyclopropane ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptidomimetics.

Mechanism of Action

The mechanism of action of (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The cyclopropane ring’s strain makes it reactive towards nucleophiles and electrophiles, facilitating its incorporation into larger molecules .

Comparison with Similar Compounds

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

- CAS : 162129-55-7 (same as the (1R,2S)-rel isomer due to racemic mixture labeling)

- Molecular Formula: C₁₀H₁₇NO₄ .

- For example, in drug synthesis, the (1R,2S) isomer may exhibit superior activity due to complementary stereochemistry with enzyme active sites .

Functional Group Analogues

(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid

- CAS : 1810070-30-4

- Molecular Formula: C₉H₁₅NO₄

- Molecular Weight : 201.22 g/mol .

- Key Difference : Replacement of the methyl ester with a carboxylic acid increases polarity (higher aqueous solubility) but reduces lipophilicity. This impacts bioavailability; the ester form is typically preferred for membrane permeability in prodrug designs .

Ethyl Ester Derivatives

Ethyl (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropane-1-carboxylate

- CAS : 259217-95-3

- Molecular Formula: C₁₃H₂₁NO₄

- Molecular Weight : 255.31 g/mol .

- Key Difference : The ethyl ester chain extends lipophilicity (logP = 2.1) compared to the methyl analogue. The vinyl substituent introduces a reactive site for cross-coupling or polymerization reactions, broadening utility in materials science or complex molecule synthesis .

Complex Indole-Containing Analogues

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)

- Molecular Formula : C₃₂H₃₄N₄O₅

- Molecular Weight : 554.65 g/mol .

- Key Difference : Incorporation of indole moieties significantly increases molecular complexity and weight. Such derivatives are utilized in kinase inhibitor synthesis, where indole groups mediate target binding. However, steric hindrance from bulky substituents may reduce synthetic yield compared to simpler cyclopropane esters .

Comparative Data Table

Key Research Findings

Stereochemical Impact : The (1R,2S) configuration of the cyclopropane ring is critical for enantioselective synthesis of HIV protease inhibitors, as demonstrated in studies utilizing analogous Boc-protected intermediates .

Reactivity Trends : Ethyl esters with vinyl groups (e.g., CAS 259217-95-3) undergo ring-opening metathesis polymerization (ROMP) at lower catalyst loadings than methyl esters, highlighting their utility in polymer chemistry .

Biological Relevance: Indole-containing derivatives (e.g., compound 10a) exhibit nanomolar inhibition of Aurora kinases, underscoring the role of cyclopropane rigidity in maintaining bioactive conformations .

Biological Activity

(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, with CAS number 170299-60-2, is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C10H17NO4

- Molecular Weight : 201.25 g/mol

- Boiling Point : Not available

- CAS Number : 170299-60-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes related to disease processes. For instance, ketone-based inhibitors have shown efficacy against coronavirus proteases, suggesting that cyclopropane derivatives might exhibit similar inhibitory effects on viral enzymes .

- Antimicrobial Properties : Some studies have suggested that cyclopropane derivatives possess antimicrobial properties, potentially useful in treating bacterial infections .

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may modulate inflammatory pathways, contributing to its potential therapeutic applications in inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of this compound demonstrated its potential as a precursor for more complex biologically active molecules. The study highlighted the compound's ability to act as a building block in peptide synthesis and its subsequent biological evaluation showed promising results in inhibiting specific proteases involved in viral replication .

Study 2: Pharmacological Screening

Another research effort evaluated the pharmacological profile of this compound using various assays to measure its inhibitory effects on human enzymes. The results indicated significant inhibition of cathepsin B and D, which are implicated in various diseases including cancer and viral infections .

| Enzyme Target | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| Cathepsin B | 1.3 ± 0.1 | 93 |

| Cathepsin D | >10 | 3 |

| Chymotrypsin | >10 | 8 |

Q & A

Q. What are the key synthetic strategies for preparing (1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, and how can stereochemical integrity be maintained?

The synthesis typically involves cyclopropanation of a precursor (e.g., allylic amines or diazo compounds) using transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring. The Boc group is introduced via carbamate formation using Boc anhydride (Boc₂O) under mild basic conditions (e.g., DMAP, DIPEA) . To preserve stereochemistry:

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 1.4–1.5 ppm (tert-butyl group), δ 3.6–3.8 ppm (methoxy ester), and δ 4.0–5.0 ppm (cyclopropane CH-NHBoc) .

- ¹³C NMR : Peaks for Boc carbonyl (~155 ppm), ester carbonyl (~170 ppm), and cyclopropane carbons (20–30 ppm) .

- IR Spectroscopy : Bands at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH stretch of Boc group) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₁H₁₈NO₄⁺ (theoretical m/z 228.1236) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a chiral building block for:

- Peptide mimetics : Incorporation into constrained amino acid analogs to study enzyme-substrate interactions .

- Protecting-group chemistry : Boc deprotection (e.g., TFA/CH₂Cl₂) enables further functionalization of the amine .

- Drug discovery : Cyclopropane rings enhance metabolic stability and rigidity in lead compounds .

Advanced Research Questions

Q. How do stereochemical and electronic factors influence the reactivity of the cyclopropane ring in downstream reactions?

The strain energy (~27 kcal/mol) and angular distortion of the cyclopropane ring drive unique reactivity:

- Ring-opening reactions : Electrophilic attack at the NHBoc-adjacent carbon occurs via stereospecific pathways (e.g., acid-catalyzed hydrolysis to yield linear dipeptides) .

- Electronic effects : Electron-withdrawing Boc and ester groups polarize the ring, facilitating nucleophilic additions (e.g., Grignard reagents at the less-substituted cyclopropane carbon) .

Example : Reaction with organocuprates proceeds with retention of configuration due to orbital alignment constraints .

Q. How can contradictions in reported biological activity data for derivatives of this compound be resolved?

Discrepancies often arise from:

- Impurity profiles : Trace solvents (e.g., DMF) or byproducts (e.g., de-Boc compounds) can skew bioassay results. Validate purity via HPLC-MS and replicate assays .

- Stereochemical misassignment : Re-evaluate configurations using X-ray crystallography or NOESY NMR .

- Cell-line variability : Test derivatives across multiple models (e.g., HEK293 vs. HepG2) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.